![molecular formula C7H14ClNO B13458693 rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its oxabicycloheptane core, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxabicycloheptane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicycloheptane ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, the compound may be used as a probe to study specific biochemical pathways or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride
- rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
- rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share a bicyclic core, they differ in the functional groups attached to the core. For example, rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride has an azabicyclo structure with an alcohol group, whereas rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride has a different bicyclic arrangement with an amine group.
- Chemical Properties: The presence of different functional groups affects the chemical reactivity and properties of these compounds. For instance, the oxabicyclo structure in rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride imparts unique reactivity compared to the azabicyclo or bicyclo structures in the other compounds.
- Applications: The specific applications of these compounds may vary based on their chemical properties. For example, rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride may be more suitable for certain synthetic applications, while rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride may be preferred in biological studies.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7-1-2-9-4-6(7)3-7;/h6H,1-5,8H2;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
AYNSPXLAXUVRPZ-LEUCUCNGSA-N |
Isomerische SMILES |
C1COC[C@H]2[C@@]1(C2)CN.Cl |
Kanonische SMILES |
C1COCC2C1(C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


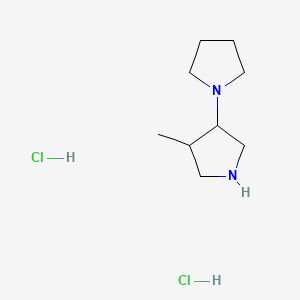
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)

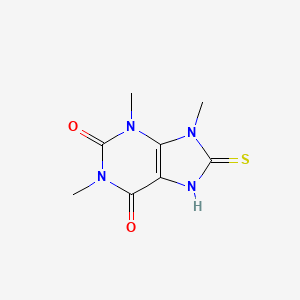
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
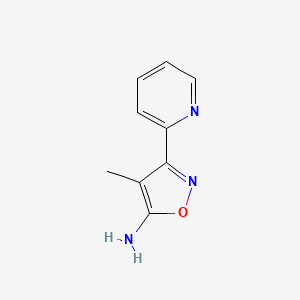
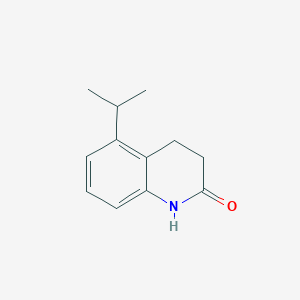
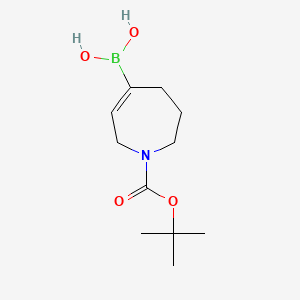
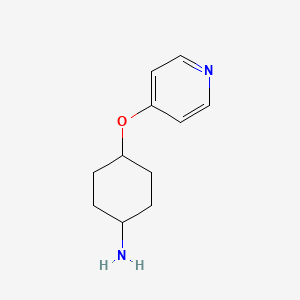

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)


